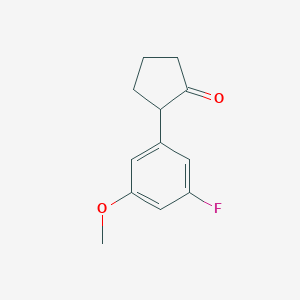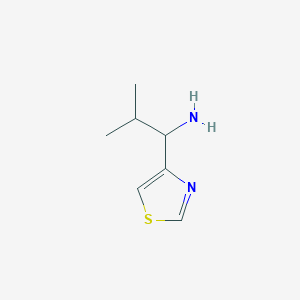
2-Acetyl-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H11NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 2-acetylbenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-acetylbenzenesulfonyl chloride and methylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 2-acetylbenzenesulfonyl chloride is added dropwise to a solution of methylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfone derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound can exert antibacterial effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzene-1-sulfonamide: A related compound with a similar sulfonamide group but lacking the acetyl and methylamine groups.
p-Toluenesulfonamide: Another sulfonamide derivative with a different substitution pattern on the benzene ring.
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Uniqueness
2-Acetyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both an acetyl group and a methylamine group attached to the benzene ring This unique structure can impart specific chemical properties and reactivity that differentiate it from other sulfonamide derivatives
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
2-acetyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-5-3-4-6-9(8)14(12,13)10-2/h3-6,10H,1-2H3 |
InChI-Schlüssel |
BRVAGWFBVMGRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
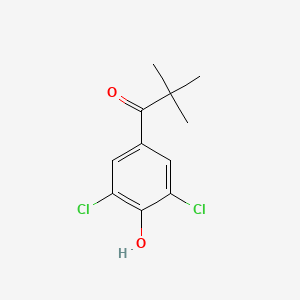
![4-[2-(Methylsulfanyl)ethyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308711.png)
![Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
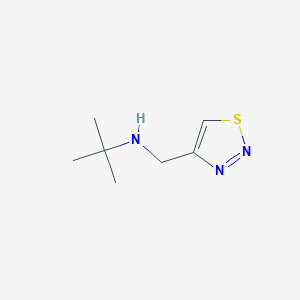
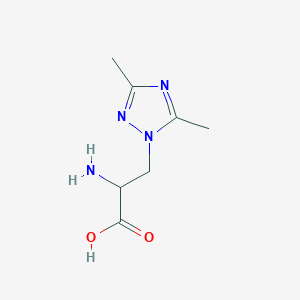
![4-Chloro-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13308735.png)
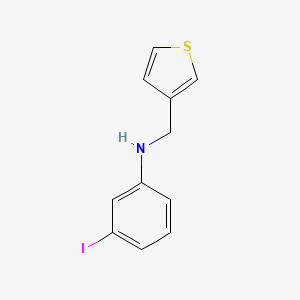
![4-[(3,4-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13308743.png)
